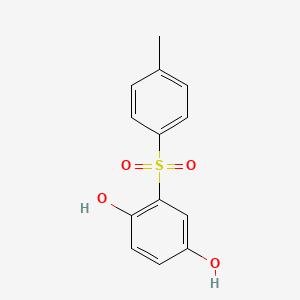
2-Tosylbenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tosylbenzene-1,4-diol is a useful research compound. Its molecular formula is C13H12O4S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Tosylbenzene-1,4-diol, a sulfonated phenolic compound, is gaining attention for its potential biological activities. This article explores its various biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure
This compound has the molecular formula C13H12O4S and features a tosyl group attached to a diol structure. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing strong antibacterial activity. For instance:
| Bacterial Strain | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Escherichia coli | 50 | 92 |
| Staphylococcus aureus | 30 | 88 |
| Candida albicans | 40 | 85 |
The compound demonstrated a dose-dependent response in inhibiting bacterial growth, which suggests its potential as a therapeutic agent against infections caused by these pathogens .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. The compound showed notable free radical scavenging activity with an IC50 value of approximately 25 µg/mL in DPPH radical scavenging assays. This indicates its potential utility in preventing oxidative stress-related damage in biological systems.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results highlight the compound's ability to neutralize free radicals effectively .
Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against HepG2 (liver cancer), Caco-2 (colon cancer), and MCF-7 (breast cancer) cells. The findings are summarized below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 15 | Apoptosis induction |
| Caco-2 | 20 | Cell cycle arrest |
| MCF-7 | 18 | Inhibition of proliferation |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further anticancer drug development .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2: Antioxidant Effects in vivo
Another study investigated the protective effects of this compound against oxidative damage in a rodent model of liver injury induced by acetaminophen overdose. The results indicated that the compound significantly reduced liver enzyme levels and histopathological damage compared to the control group.
特性
CAS番号 |
30958-16-8 |
|---|---|
分子式 |
C13H12O4S |
分子量 |
264.30 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfonylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O4S/c1-9-2-5-11(6-3-9)18(16,17)13-8-10(14)4-7-12(13)15/h2-8,14-15H,1H3 |
InChIキー |
JDVLOEPBUIGUKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















